molecular formula C10H17NO B13676631 Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol

Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol

Cat. No.: B13676631
M. Wt: 167.25 g/mol
InChI Key: BIBLKYWBKVEVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitrene intermediates.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted spiro compounds.

Mechanism of Action

The mechanism of action of spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol involves its interaction with molecular targets through its rigid spirocyclic structure. This rigidity allows for specific binding to enzymes and receptors, potentially inhibiting their activity . The compound’s antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol is unique due to its specific spirocyclic structure, which imparts rigidity and enhances its binding affinity to molecular targets. This structural feature distinguishes it from other spiro compounds and contributes to its diverse biological activities .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol

InChI

InChI=1S/C10H17NO/c12-8-10-2-1-5-11(10)7-9(6-10)3-4-9/h12H,1-8H2

InChI Key

BIBLKYWBKVEVAH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3(CC3)CN2C1)CO

Origin of Product

United States

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